One of the most common applications of BTEAB is as a phase transfer catalyst (PTC) . PTCs facilitate the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. BTEAB's amphiphilic nature allows it to shuttle ions between the phases, enhancing reaction rates and yields in various organic reactions. This makes it valuable in diverse areas like:
Research suggests that BTEAB exhibits antibacterial and antifungal properties . While the exact mechanisms are still under investigation, studies have shown its effectiveness against various bacterial and fungal strains. This potential has led to its exploration in:
Beyond its use as a PTC and its potential in antimicrobials, BTEAB finds applications in various other research areas:
Benzyltriethylammonium bromide (BETAB) is a quaternary ammonium salt. It is a white crystalline powder at room temperature [1]. BETAB has several applications in scientific research, particularly in organic chemistry, due to its catalytic properties [1, 2].
The BETAB molecule consists of a central nitrogen atom bonded to four ethyl groups and a benzyl group (a phenyl group attached to a methylene bridge). The nitrogen atom also carries a positive charge, which is balanced by a bromide ion (Br⁻). This structure gives BETAB both hydrophobic (water-fearing) and hydrophilic (water-loving) character, making it useful in transferring molecules between different phases [1, 2].
BETAB is commonly used as a phase-transfer catalyst. Phase-transfer catalysts aid in moving molecules from one immiscible liquid phase (e.g., water) to another (e.g., organic solvents) by forming complexes with the molecules [2].
Here's an example of a general reaction where BETAB acts as a phase-transfer catalyst:
RX (aq) + NaX (org) --> ROX (org) + NaBr (aq) [2]
Where:
BETAB can be irritating to the skin and eyes. Safety data sheets (SDS) should be consulted before handling BETAB in a laboratory setting [1].
For additional details on the properties and applications of BETAB, you can consult the following resources:
The biological activity of benzyltriethylammonium bromide has been explored in various contexts:
There are several methods for synthesizing benzyltriethylammonium bromide:
Benzyltriethylammonium bromide has diverse applications:
Interaction studies involving benzyltriethylammonium bromide have focused on its effects on biological membranes and its role as a catalyst:
Benzyltriethylammonium bromide shares characteristics with several similar compounds, particularly other quaternary ammonium salts. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyltrimethylammonium bromide | C₁₁H₁₈BrN | More sterically hindered; used in similar catalytic roles. |
Tetrabutylammonium bromide | C₁₆H₃₃BrN | Larger alkyl groups; effective in different solvent systems. |
Hexadecyltrimethylammonium bromide | C₂₁H₄₅BrN | Long-chain; exhibits surfactant properties alongside catalytic activity. |
Benzyltriethylammonium bromide stands out due to its balance between hydrophilicity and lipophilicity, making it particularly effective in phase-transfer catalysis while maintaining biological compatibility .
Benzyltriethylammonium bromide presents as a white to off-white crystalline powder under standard atmospheric conditions [1] [2] [3]. The compound exhibits the typical characteristics of quaternary ammonium salts, maintaining a solid crystalline structure at room temperature with a molecular weight of 272.22-272.23 g/mol [1] [2] [4]. The material displays moderate hygroscopic properties, readily absorbing moisture from the surrounding atmosphere when exposed to ambient conditions [2] [3] [5].
The compound is characterized by an odorless to characteristic ammonium salt odor depending on purity and storage conditions [6] [7]. Its macroscopic appearance remains consistent across various commercial preparations, with suppliers reporting uniform white crystalline powder characteristics [3] [8] [5]. The crystalline nature of benzyltriethylammonium bromide contributes to its stability during storage and handling operations under appropriate conditions.
The relatively narrow melting point range indicates good compound purity and structural uniformity. The decomposition occurring simultaneously with melting is attributed to the thermal instability of the carbon-nitrogen bonds within the quaternary ammonium structure at elevated temperatures [12]. Temperature determinations have been conducted using standard differential scanning calorimetry methods under controlled atmospheric conditions [3] [9].
Thermal decomposition analysis reveals that benzyltriethylammonium bromide undergoes thermal degradation through multiple pathways beginning at temperatures around 187°C [9] [12]. The decomposition process generates several gaseous products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides [9] [13]. The thermal decomposition follows typical patterns observed in quaternary ammonium compounds, involving carbon-nitrogen bond cleavage and subsequent fragmentation reactions [12] [14].
Research on similar quaternary ammonium bromide compounds indicates that thermal stability varies significantly with molecular structure, with decomposition temperatures ranging from 200-400°C depending on the specific cation and anion combination [12]. The onset temperature for detectable mass loss typically occurs 50-100°C below the reported melting point, suggesting gradual thermal degradation processes initiate before complete melting [12]. Under controlled heating conditions, the compound remains stable up to approximately 135°C before significant decomposition occurs [14].
Benzyltriethylammonium bromide demonstrates excellent water solubility across a wide range of concentrations and temperatures [1] [2] [3] [4]. The compound readily dissolves in water to form clear, conducting solutions characteristic of ionic quaternary ammonium salts [15] [16]. Aqueous solutions of the compound exhibit pH values ranging from 7.5-9.5 when prepared at concentrations of 10 g/L [9] [10], indicating slightly basic solution conditions.
The high aqueous solubility results from the ionic nature of the quaternary ammonium cation and bromide anion, facilitating strong ion-dipole interactions with water molecules [16] [17]. This solubility characteristic makes the compound particularly useful in phase transfer catalysis applications where water-organic solvent interfaces are involved [15] [18]. The solubility remains stable across typical laboratory temperature ranges without precipitation or phase separation [17].
The compound exhibits broad solubility in polar organic solvents including ethanol, acetone, and dichloromethane [19] [16] [20]. This extensive solvent compatibility reflects the amphiphilic character of the benzyltriethylammonium cation, which contains both hydrophilic quaternary ammonium functionality and hydrophobic aromatic and aliphatic components [16] [21].
Solubility studies indicate excellent dissolution in methanol, ethanol, and isopropanol, with the compound maintaining stability in these alcoholic media [15] [20]. Acetone and other ketone solvents also provide effective dissolution, making these systems suitable for crystallization and purification procedures [22]. The solubility in dichloromethane and similar halogenated solvents enables applications in organic synthesis where non-protic conditions are required [16] [18].
The density of benzyltriethylammonium bromide has been estimated at 1.2838 g/mL at 20°C [1] [11] [2] [23], though this value represents a calculated estimate rather than direct experimental measurement. This density value places the compound within the typical range for organic quaternary ammonium salts, reflecting the contribution of the bromide anion to the overall molecular density.
The refractive index is estimated at 1.5260 [1] [11] [2] [23], indicating moderate optical density characteristics. This refractive index value suggests significant molecular polarizability, consistent with the presence of aromatic benzyl groups and quaternary ammonium functionality. These optical properties are relevant for analytical identification and purity assessment using standard refractive index measurement techniques.
Both density and refractive index values reported in the literature appear to be theoretical estimates based on molecular structure calculations rather than direct experimental determinations [1] [23]. Experimental verification of these physical constants would provide more accurate characterization data for practical applications and quality control purposes.
Benzyltriethylammonium bromide exhibits amphiphilic behavior characteristic of quaternary ammonium surfactants, combining hydrophilic quaternary ammonium head group functionality with hydrophobic alkyl and benzyl substituents [19] [16] [24]. This molecular structure enables the compound to function effectively at interfaces between aqueous and organic phases, contributing to its utility as a phase transfer catalyst [15] [18] [21].
The compound demonstrates surface-active properties, capable of reducing surface tension in aqueous solutions [16] [25] [21]. This surfactant behavior results from the alignment of amphiphilic molecules at air-water interfaces, with the hydrophilic quaternary ammonium groups oriented toward the aqueous phase and hydrophobic regions extending into the air phase [25] [26].
While specific octanol-water partition coefficient values for benzyltriethylammonium bromide were not located in the literature search, the structural characteristics suggest moderate hydrophobicity balanced by strong ionic character [27] [28]. The presence of three ethyl groups and one benzyl substituent on the quaternary nitrogen provides significant hydrophobic character, while the permanent positive charge and bromide counterion contribute substantial hydrophilic properties [24] [29]. This balanced amphiphilic character enables effective partitioning between aqueous and organic phases, essential for phase transfer catalysis applications [18] [30].
Property Category | Specific Parameter | Value | Temperature/Conditions |
---|---|---|---|
Physical State | Appearance | White to off-white crystalline powder | 20°C |
Hygroscopic nature | Moderately hygroscopic | Ambient conditions | |
Thermal Properties | Melting point | 187-197°C (with decomposition) | Standard pressure |
Thermal stability limit | ~135°C | Controlled heating | |
Decomposition products | NOₓ, CO, CO₂, HBr | >187°C | |
Density Parameters | Density | 1.2838 g/mL | 20°C (estimated) |
Refractive index | 1.5260 | 20°C (estimated) | |
Solubility Profile | Water solubility | Soluble | 20°C |
Ethanol solubility | Soluble | 20°C | |
Acetone solubility | Soluble | 20°C | |
pH (10 g/L aq.) | 7.5-9.5 | 20°C | |
Amphiphilic Properties | Surface activity | Present | Aqueous solutions |
Phase transfer capability | Active | Biphasic systems |
Irritant